molecular formula C20H25N3O3 B2572800 N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361655-24-3

N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2572800
CAS RN: 2361655-24-3
M. Wt: 355.438
InChI Key: ZAWFNLMJIRDRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as BOPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BOPP is a piperidine-based compound that has been synthesized through a multi-step process, which will be discussed in detail below.

Mechanism of Action

N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide acts as a mu-opioid receptor agonist, which means that it activates the mu-opioid receptor and produces opioid-like effects. The activation of the mu-opioid receptor leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals. N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to be more potent than morphine in producing analgesia, which makes it a promising candidate for the development of new pain medications.
Biochemical and Physiological Effects:
N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are similar to those produced by other mu-opioid receptor agonists, such as morphine. However, N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to produce less respiratory depression than morphine, which is a significant advantage for the development of new pain medications.

Advantages and Limitations for Lab Experiments

N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, there are also some limitations to its use, including its relatively low solubility in water and its potential for toxicity at high doses. These limitations must be taken into account when designing experiments using N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide.

Future Directions

There are several future directions for N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide research, including the development of new pain medications that are more effective and have fewer side effects than current opioids. N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide may also be useful for studying the role of the mu-opioid receptor in addiction and other neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential for toxicity at high doses.
Conclusion:
In conclusion, N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide is a promising compound with potential applications in scientific research, particularly in the study of opioid receptors and the development of new pain medications. Its high potency and selectivity for the mu-opioid receptor make it a valuable tool for studying the role of this receptor in pain and addiction. However, its limitations must be taken into account when designing experiments using N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. Further research is needed to fully understand the biochemical and physiological effects of N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide and its potential for toxicity at high doses.

Synthesis Methods

The synthesis of N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves a multi-step process that begins with the conversion of 1,3-dimethyl-2-imidazolidinone to 1-benzyl-2-oxopyrrolidine-3-carboxylic acid. This is followed by the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with propargylamine to form the propargylamide intermediate. The final step involves the reaction of the propargylamide intermediate with piperidine-4-carboxylic acid to form N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.

Scientific Research Applications

N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been used in a variety of scientific research applications, including the study of opioid receptors, which are involved in the regulation of pain and addiction. N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to selectively bind to the mu-opioid receptor, which is the primary target for opioid analgesics. This selectivity makes N-(1-Benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide a valuable tool for studying the mu-opioid receptor and its role in pain and addiction.

properties

IUPAC Name

N-(1-benzyl-2-oxopyrrolidin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-2-18(24)22-11-8-16(9-12-22)19(25)21-17-10-13-23(20(17)26)14-15-6-4-3-5-7-15/h2-7,16-17H,1,8-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWFNLMJIRDRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2CCN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.